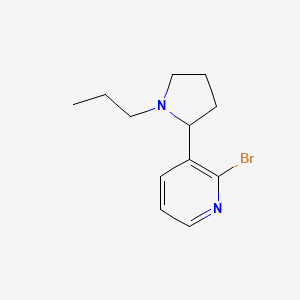
(R)-4-(4-Bromophenyl)pyrrolidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-4-(4-Bromofenil)pirrolidin-2-ona: es un compuesto quiral que pertenece a la clase de las pirrolidinonas. Se caracteriza por la presencia de un grupo bromofenilo unido al anillo de pirrolidinona.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: La síntesis de (R)-4-(4-bromofenil)pirrolidin-2-ona normalmente implica los siguientes pasos:
Material de partida: La síntesis comienza con la preparación del derivado bromofenilo apropiado.
Ciclización: El derivado bromofenilo se somete a ciclización para formar el anillo de pirrolidinona.
Resolución quiral: La mezcla racémica resultante se somete a resolución quiral para obtener el enantiómero (R).
Métodos de producción industrial: La producción industrial de (R)-4-(4-bromofenil)pirrolidin-2-ona puede implicar síntesis a gran escala utilizando condiciones de reacción optimizadas para garantizar un alto rendimiento y pureza. El proceso puede incluir:
Catalizadores: Uso de catalizadores específicos para mejorar la velocidad de reacción.
Control de temperatura: Mantenimiento de condiciones de temperatura precisas para favorecer la vía de reacción deseada.
Purificación: Empleo de técnicas avanzadas de purificación, como la cromatografía, para aislar el enantiómero (R) puro.
Análisis De Reacciones Químicas
Tipos de reacciones:
Oxidación: (R)-4-(4-Bromofenil)pirrolidin-2-ona puede sufrir reacciones de oxidación para formar productos oxidados correspondientes.
Reducción: Las reacciones de reducción pueden convertir el compuesto en sus formas reducidas.
Sustitución: El grupo bromofenilo puede participar en reacciones de sustitución, dando lugar a la formación de varios derivados sustituidos.
Reactivos y condiciones comunes:
Agentes oxidantes: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Agentes reductores: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores que se utilizan con frecuencia.
Reactivos de sustitución: Los agentes halogenantes y los nucleófilos se utilizan para reacciones de sustitución.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir bromofenilcetonas, mientras que la reducción puede producir bromofenilalcoholes.
Aplicaciones Científicas De Investigación
Química:
Síntesis de moléculas complejas: (R)-4-(4-Bromofenil)pirrolidin-2-ona se utiliza como bloque de construcción en la síntesis de moléculas orgánicas complejas.
Biología:
Estudios de inhibición enzimática: El compuesto se estudia por su potencial para inhibir enzimas específicas, proporcionando información sobre la función y la regulación enzimática.
Medicina:
Desarrollo de fármacos: Se está investigando el potencial de aplicación terapéutica de (R)-4-(4-Bromofenil)pirrolidin-2-ona para el tratamiento de diversas enfermedades.
Industria:
Ciencia de materiales: El compuesto se investiga por su posible uso en el desarrollo de nuevos materiales con propiedades únicas.
Mecanismo De Acción
El mecanismo de acción de (R)-4-(4-Bromofenil)pirrolidin-2-ona implica su interacción con dianas moleculares específicas. El compuesto puede unirse a enzimas o receptores, modulando su actividad y desencadenando vías de señalización aguas abajo. Las dianas moleculares y las vías exactas implicadas dependen de la aplicación específica y el contexto de uso.
Comparación Con Compuestos Similares
Compuestos similares:
(S)-4-(4-Bromofenil)pirrolidin-2-ona: El enantiómero del compuesto, que difiere en su configuración quiral.
4-(4-Clorofenil)pirrolidin-2-ona: Un compuesto similar con un átomo de cloro en lugar de un átomo de bromo.
4-(4-Fluorofenil)pirrolidin-2-ona: Un compuesto relacionado con un átomo de flúor en lugar del átomo de bromo.
Singularidad: (R)-4-(4-Bromofenil)pirrolidin-2-ona es único debido a su configuración quiral específica y a la presencia del grupo bromofenilo.
Propiedades
Fórmula molecular |
C10H10BrNO |
|---|---|
Peso molecular |
240.10 g/mol |
Nombre IUPAC |
(4R)-4-(4-bromophenyl)pyrrolidin-2-one |
InChI |
InChI=1S/C10H10BrNO/c11-9-3-1-7(2-4-9)8-5-10(13)12-6-8/h1-4,8H,5-6H2,(H,12,13)/t8-/m0/s1 |
Clave InChI |
JHTJSUCXKXNRAX-QMMMGPOBSA-N |
SMILES isomérico |
C1[C@@H](CNC1=O)C2=CC=C(C=C2)Br |
SMILES canónico |
C1C(CNC1=O)C2=CC=C(C=C2)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(8-(3-(tert-Butyl)-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)acetic acid](/img/structure/B11798456.png)








![2-((6-Methylbenzo[d]isoxazol-3-yl)oxy)acetic acid](/img/structure/B11798517.png)

